molecular formula C8H5F4NO2 B1460207 Methyl 3-fluoro-6-(trifluoromethyl)picolinate CAS No. 1446509-52-9

Methyl 3-fluoro-6-(trifluoromethyl)picolinate

Cat. No. B1460207
CAS RN: 1446509-52-9
M. Wt: 223.12 g/mol
InChI Key: VHDWTPBBKCJCIF-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-6-(trifluoromethyl)picolinate (MFTP) is a fluorinated organic compound with a wide range of applications in the scientific and industrial fields. It is a versatile compound with a unique set of properties that make it suitable for a variety of applications. MFTP has been used in laboratory experiments, drug development, and industrial processes.

Scientific Research Applications

Fluorination of Methyl Pyridines

  • Fluorination Reactions : Research by Plevey, Rendell, and Tatlow (1982) examined the fluorination of methyl pyridines using caesium tetrafluorocobaltate. This study contributed to the understanding of how various fluorinated methyl pyridines, including those with −CF3, −CHF2, or −CH2F groups, are formed, which may have implications for the synthesis of Methyl 3-fluoro-6-(trifluoromethyl)picolinate (Plevey, Rendell, & Tatlow, 1982).

Crystal Structures of Hexafluorotitanate Salts with Pyridine

  • Structural Analysis : Pevec, Tekavec, and Demšar (2011) synthesized and analyzed the crystal structures of hexafluorotitanate(IV) salts with pyridine and methyl-substituted pyridines. This research is relevant for understanding the coordination and structural properties of similar compounds like Methyl 3-fluoro-6-(trifluoromethyl)picolinate (Pevec, Tekavec, & Demšar, 2011).

Synthesis and Photophysics of Iridium Complexes

  • Material Synthesis and Analysis : Xu, Zhou, Wang, and Yu (2009) researched the synthesis, structure, and photophysics of blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines. This study provides insights into the photophysical properties of pyridine-based compounds, which may be extrapolated to Methyl 3-fluoro-6-(trifluoromethyl)picolinate (Xu, Zhou, Wang, & Yu, 2009).

Synthesis and Application in Organic Electronics

  • Organic Electronics : Jou, Hsu, Wang, Chin, Chung, Chen, Shyue, Shen, Wu, Chang, Liu, and Chen (2009) reported on a novel solution-processable high molecule iridium complex, which included trifluoromethyl-picolinate, for use in organic light-emitting diodes (OLEDs). This research demonstrates the potential of pyridine derivatives in advanced electronic applications, which could extend to compounds like Methyl 3-fluoro-6-(trifluoromethyl)picolinate (Jou et al., 2009).

properties

IUPAC Name

methyl 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)6-4(9)2-3-5(13-6)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDWTPBBKCJCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-6-(trifluoromethyl)picolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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